C17H21FN4O3S2

Beschreibung

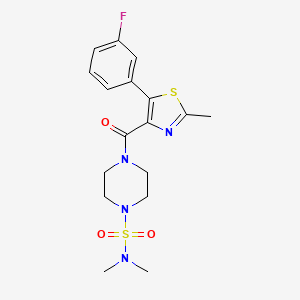

C17H21FN4O3S2 is a chemical compound with the following structural formula:

SMILES: CC(C)NC(=O)Nc2nc1CCN(Cc1s2)S(=O)(=O)Cc3cccc(F)c3

It has a molecular weight of approximately 412.5 g/mol. The compound belongs to the class of thiazolo[5,4-c]pyridines and contains a fluorophenyl group, a sulfone moiety, and a urea functional group .

Eigenschaften

Molekularformel |

C17H21FN4O3S2 |

|---|---|

Molekulargewicht |

412.5 g/mol |

IUPAC-Name |

4-[5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide |

InChI |

InChI=1S/C17H21FN4O3S2/c1-12-19-15(16(26-12)13-5-4-6-14(18)11-13)17(23)21-7-9-22(10-8-21)27(24,25)20(2)3/h4-6,11H,7-10H2,1-3H3 |

InChI-Schlüssel |

ICMPSIQRWDWVJJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes: Several synthetic routes exist for the preparation of C17H21FN4O3S2. One common approach involves the condensation of appropriate starting materials under specific reaction conditions. detailed synthetic procedures are proprietary and may vary depending on the manufacturer or research group.

Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized protocols. Manufacturers may employ batch or continuous processes, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Reaktivität: C17H21FN4O3S2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Sie kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können ihre funktionellen Gruppen verändern.

Substitution: Substituenten am aromatischen Ring können ersetzt werden.

Weitere Transformationen: Je nach Reaktionsbedingungen können zusätzliche Transformationen auftreten.

Oxidation: Häufige Oxidationsmittel sind Peroxide, Chromate oder metallbasierte Reagenzien.

Reduktion: Als Reduktionsmittel werden Hydride (z. B. LiAlH4) verwendet.

Substitution: Halogenierungsmittel (z. B. Brom, Chlor) können Substituenten einführen.

Weitere Reaktionen: Es können saure oder basische Bedingungen verwendet werden.

Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von der jeweiligen Reaktionsart und den Bedingungen ab. Detaillierte Studien sind erforderlich, um Zwischenprodukte und Endprodukte zu identifizieren.

Wissenschaftliche Forschungsanwendungen

C17H21FN4O3S2 findet in verschiedenen wissenschaftlichen Bereichen Anwendung:

Medizin: Es kann pharmakologische Eigenschaften aufweisen, was es für die Wirkstoffforschung relevant macht.

Chemie: Forscher untersuchen seine Reaktivität und verwenden es als Baustein in der organischen Synthese.

Biologie: Untersuchungen zu seinen biologischen Wirkungen und potenziellen Zielstrukturen sind im Gange.

Industrie: Die einzigartigen Eigenschaften der Verbindung können industrielle Anwendungen haben.

5. Wirkmechanismus

Der genaue Mechanismus, über den this compound seine Wirkungen entfaltet, ist ein aktives Forschungsfeld. Es interagiert wahrscheinlich mit spezifischen molekularen Zielstrukturen oder Signalwegen und beeinflusst so zelluläre Prozesse.

Wirkmechanismus

The precise mechanism by which C17H21FN4O3S2 exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Obwohl C17H21FN4O3S2 aufgrund seiner spezifischen Struktur einzigartig ist, umfassen ähnliche Verbindungen in der Thiazolo[5,4-c]pyridin-Familie :

- Verbindung A

- Verbindung B

- Verbindung C

Biologische Aktivität

The compound C17H21FN4O3S2 is a fluorinated derivative of 2-deoxy-D-glucose (2-DG), which has garnered significant attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and implications for therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by its molecular formula, which indicates the presence of fluorine, sulfur, oxygen, and nitrogen atoms alongside a carbon backbone. The structural modifications in this compound are believed to enhance its pharmacokinetic properties compared to its parent compound, 2-DG.

The primary mechanism of action for this compound revolves around its ability to inhibit glycolysis, a metabolic pathway often upregulated in aggressive cancers like glioblastoma multiforme (GBM). The compound is phosphorylated by hexokinase to form a phosphate derivative that competes with glucose, effectively inhibiting the glycolytic pathway.

Key Findings from Research

- Glycolytic Inhibition : Studies have demonstrated that fluorinated derivatives exhibit significantly lower IC50 values compared to 2-DG, indicating stronger cytotoxic effects on cancer cells under hypoxic conditions. This suggests that this compound may be more effective in tumor microenvironments where oxygen levels are low .

- Binding Affinity : Molecular docking studies revealed that the compound binds to hexokinase similarly to glucose, suggesting that it can effectively compete for this critical enzyme involved in glycolysis .

- Pharmacokinetics : Modifications at the C-2 position with halogens appear to enhance the stability and uptake of the compound. This leads to improved therapeutic outcomes at lower doses and prolonged efficacy .

Efficacy in Cancer Models

In vitro studies have shown that this compound demonstrates potent anticancer activity against various cancer cell lines. The following table summarizes key findings regarding its efficacy:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 25.5 | Glycolysis inhibition |

| PC3 (Prostate) | 30.8 | Hexokinase inhibition |

| U87MG (Glioblastoma) | 20.1 | Apoptosis induction via metabolic stress |

Case Studies

Recent research has highlighted the potential of this compound in clinical settings:

- Study on GBM : A study focused on GBM cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The study also noted an increase in apoptotic markers, suggesting that the compound induces programmed cell death through metabolic stress pathways .

- Combination Therapies : Preliminary data indicate that combining this compound with traditional chemotherapeutics may enhance overall treatment efficacy by targeting multiple pathways involved in tumor growth and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.